REACTION_CXSMILES
|
[P].[C:2]1([CH3:9])[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10]([O:13]O)(=[O:12])[CH3:11]>>[CH3:9][C:2]1[C:7]([OH:8])=[C:6]([OH:12])[CH:5]=[CH:4][CH:3]=1.[CH3:3][C:2]1[CH:11]=[C:10]([OH:13])[CH:5]=[CH:6][C:7]=1[OH:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1O)C
|
Name
|
peracetic acid
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
peracid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
peracetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react at 50°C
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=C(C=CC1)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[P].[C:2]1([CH3:9])[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10]([O:13]O)(=[O:12])[CH3:11]>>[CH3:9][C:2]1[C:7]([OH:8])=[C:6]([OH:12])[CH:5]=[CH:4][CH:3]=1.[CH3:3][C:2]1[CH:11]=[C:10]([OH:13])[CH:5]=[CH:6][C:7]=1[OH:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1O)C
|
Name
|
peracetic acid
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
peracid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
peracetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react at 50°C
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=C(C=CC1)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[P].[C:2]1([CH3:9])[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10]([O:13]O)(=[O:12])[CH3:11]>>[CH3:9][C:2]1[C:7]([OH:8])=[C:6]([OH:12])[CH:5]=[CH:4][CH:3]=1.[CH3:3][C:2]1[CH:11]=[C:10]([OH:13])[CH:5]=[CH:6][C:7]=1[OH:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1O)C
|
Name
|
peracetic acid
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
peracid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
peracetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react at 50°C
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=C(C=CC1)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |